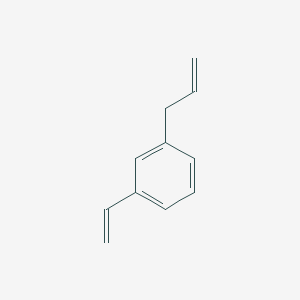
1-Allyl-3-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-vinylbenzene is an organic compound with the molecular formula C11H12 It is a derivative of benzene, featuring both an allyl and a vinyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-3-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the allyl group to the benzene ring. Subsequently, the vinyl group can be introduced via a Heck reaction, where the allylbenzene is reacted with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by vinylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The allyl and vinyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: Hydrogenation of the vinyl group can yield 1-allyl-3-ethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-vinylbenzaldehyde or 3-vinylbenzoic acid.
Reduction: Formation of 1-allyl-3-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including resins and coatings, due to its reactive vinyl group.
Wirkmechanismus
The mechanism by which 1-Allyl-3-vinylbenzene exerts its effects is primarily through its reactive functional groups. The allyl and vinyl groups can participate in various chemical reactions, forming covalent bonds with other molecules. These reactions can alter the chemical environment, leading to changes in molecular structure and function. The benzene ring can undergo electrophilic aromatic substitution, introducing new functional groups that can further modify the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-4-vinylbenzene: Similar structure but with the vinyl group in the para position.
1-Allyl-2-vinylbenzene: Similar structure but with the vinyl group in the ortho position.
Styrene: Contains only a vinyl group attached to the benzene ring.
Allylbenzene: Contains only an allyl group attached to the benzene ring.
Uniqueness: 1-Allyl-3-vinylbenzene is unique due to the presence of both allyl and vinyl groups in the meta position on the benzene ring
Eigenschaften
CAS-Nummer |
1256468-30-0 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-ethenyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-6-11-8-5-7-10(4-2)9-11/h3-5,7-9H,1-2,6H2 |
InChI-Schlüssel |
HSAUOFACBOUVFE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















